molecular formula Na3PO4<br>Na3O4P B7803235 Trisodium phosphate CAS No. 96337-98-3

Trisodium phosphate

Cat. No. B7803235
M. Wt: 163.941 g/mol
InChI Key: RYFMWSXOAZQYPI-UHFFFAOYSA-K
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Patent
US04997634

Procedure details

Disodium orthophosphate dihydrate was prepared by a conventional rotary process. Phosphoric acid, sodium carbonate and water were reacted together to give a sodium orthophosphate solution having a molar ratio of sodium to phosphorus of 2/1 and a density of 50° C. baume at 100° C. The resulting solution was then evaporated to dryness in a rotary dryer and the dried product then cooled and screened to separate a -20 +100 mesh granular DSP.Duo product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997634

Procedure details

Disodium orthophosphate dihydrate was prepared by a conventional rotary process. Phosphoric acid, sodium carbonate and water were reacted together to give a sodium orthophosphate solution having a molar ratio of sodium to phosphorus of 2/1 and a density of 50° C. baume at 100° C. The resulting solution was then evaporated to dryness in a rotary dryer and the dried product then cooled and screened to separate a -20 +100 mesh granular DSP.Duo product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Disodium orthophosphate dihydrate
Name
sodium orthophosphate

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Disodium orthophosphate dihydrate
Type
product
Smiles
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
Name
sodium orthophosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997634

Procedure details

Disodium orthophosphate dihydrate was prepared by a conventional rotary process. Phosphoric acid, sodium carbonate and water were reacted together to give a sodium orthophosphate solution having a molar ratio of sodium to phosphorus of 2/1 and a density of 50° C. baume at 100° C. The resulting solution was then evaporated to dryness in a rotary dryer and the dried product then cooled and screened to separate a -20 +100 mesh granular DSP.Duo product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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